molecular formula C11H9N3O2 B11887115 Methyl 5-(pyridazin-4-yl)nicotinate CAS No. 1346687-46-4

Methyl 5-(pyridazin-4-yl)nicotinate

Katalognummer: B11887115
CAS-Nummer: 1346687-46-4
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: XDFMOHIAMCBYHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(pyridazin-4-yl)nicotinate is a heterocyclic compound that features both pyridazine and nicotinate moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The molecular formula of this compound is C11H9N3O2, and it has a molecular weight of 215.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyridazin-4-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridazine derivatives under specific conditions. One common method includes the esterification of 5-(pyridazin-4-yl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 5-(pyridazin-4-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(pyridazin-4-yl)nicotinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 5-(pyridazin-4-yl)nicotinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 5-(pyridazin-4-yl)nicotinate is unique due to its combined pyridazine and nicotinate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Eigenschaften

CAS-Nummer

1346687-46-4

Molekularformel

C11H9N3O2

Molekulargewicht

215.21 g/mol

IUPAC-Name

methyl 5-pyridazin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)10-4-9(5-12-6-10)8-2-3-13-14-7-8/h2-7H,1H3

InChI-Schlüssel

XDFMOHIAMCBYHR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN=CC(=C1)C2=CN=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.